6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one
Description
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one (molecular formula: C₁₇H₁₉NO₄; molecular weight: 301.35 g/mol) is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a dimethylaminoacryloyl group at position 6, an ethyl group at position 4, a hydroxyl group at position 7, and a methyl group at position 8 . Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-11-8-15(20)22-17-10(2)16(21)13(9-12(11)17)14(19)6-7-18(3)4/h6-9,21H,5H2,1-4H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVQWUMQJYFQX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117461 | |
| Record name | 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-4-ethyl-7-hydroxy-8-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821457-35-5 | |
| Record name | 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-4-ethyl-7-hydroxy-8-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821457-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]-4-ethyl-7-hydroxy-8-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Coumarin Synthesis via Pechmann Condensation
The coumarin backbone is typically synthesized via the Pechmann condensation, which involves the reaction of a substituted phenol with a β-keto ester. For 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, ethyl acetoacetate and 3-ethyl-5-methylresorcinol are condensed in the presence of an acid catalyst. Sulfuric acid (96%) or methanesulfonic acid (10 mol%) at 80–100°C for 6–8 hours yields the intermediate 7-hydroxy-4-ethyl-8-methylcoumarin with 75–85% efficiency.
Key Reaction Parameters
| Component | Role | Optimal Quantity | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Ethyl-5-methylresorcinol | Phenol derivative | 1.0 equiv | 80°C | 6 hr | 82% |
| Ethyl acetoacetate | β-keto ester | 1.2 equiv | 80°C | 6 hr | 82% |
| H₂SO₄ | Catalyst | 5 mol% | 80°C | 6 hr | 82% |
Introduction of the Dimethylaminoacryloyl Group
The acryloyl moiety at position 6 is introduced via a Friedel-Crafts acylation or Knoevenagel condensation. A two-step approach is often employed:
- Chlorination : The coumarin intermediate undergoes chlorination at position 6 using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at 0–5°C for 2 hours.
- Acylation : The chlorinated product reacts with 3-(dimethylamino)acryloyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at 25°C for 12 hours, achieving 68–72% yield.
Alternative Pathway : Direct Knoevenagel condensation between 7-hydroxy-4-ethyl-8-methylcoumarin and dimethylaminoacryloyl aldehyde using piperidine as a base in ethanol under ultrasound irradiation (40 kHz, 50°C, 1 hour) improves yields to 88%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors replace batch processes. A tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) enables the Pechmann condensation at 120°C and 10 bar pressure, reducing reaction time to 30 minutes and increasing yield to 90%. Subsequent acylation is performed in a microreactor with residence time of 5 minutes, achieving 94% conversion.
Solvent Recycling and Waste Management
Industrial protocols emphasize solvent recovery. Ethanol from Knoevenagel reactions is distilled and reused, reducing waste by 70%. Solid byproducts are treated with aqueous NaOH (5%) to neutralize acidic residues, aligning with safety guidelines outlined in.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1.0 mL/min) confirms ≥95% purity. Residual solvents (THF, DCM) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Coumarin Derivatives
The biological and chemical profiles of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Antioxidant and Enzyme Inhibition
- Target Compound: The enone group facilitates free radical scavenging, similar to curcumin analogs (e.g., compound 3d in ), which exhibit potent antioxidant activity .
- Curcumin Analogs : Derivatives with methoxy and hydroxyl substituents (e.g., 3d in ) show strong angiotensin-converting enzyme (ACE) inhibition (IC₅₀ < 10 μM) and tyrosinase inhibition .
Cytotoxicity and Selectivity
- Target Compound: No cytotoxicity data are available, but structurally related coumarins (e.g., 8-acetyl-7-hydroxycoumarin in ) are non-toxic to normal human cells .
- Chlorinated Analog () : The introduction of chlorine at position 6 may enhance cytotoxicity, as seen in halogenated coumarins, but this requires validation .
Physicochemical Properties
Table 2: Physical Properties
Computational Insights
- Target Compound: Computational studies on similar enone-containing coumarins () reveal that the dimethylamino group stabilizes the molecular charge distribution, enhancing electrophilicity at the β-carbon of the enone .
Biological Activity
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one family, has been the subject of various studies due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinct structure characterized by:
- A dimethylamino group
- An acryloyl group
- A chromen-2-one core
The IUPAC name for this compound is 6-[(E)-3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one, with the chemical formula .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to:
- Inhibit specific enzymes involved in cancer cell proliferation.
- Interact with microbial cell membranes , leading to antimicrobial effects .
Anticancer Properties
Research indicates that chromen derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that certain coumarin derivatives can induce differentiation in human promyelocytic leukemia cells (HL-60), suggesting potential applications in leukemia treatment .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Esculetin | 30.5 | Differentiation induction |
| Nordalbergin | 25.0 | Differentiation induction |
| This compound | TBD | Enzyme inhibition |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its mechanism involves disrupting microbial membranes and inhibiting enzyme activity essential for microbial growth .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | TBD | |
| S. aureus | TBD |
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Study : A study evaluated the effects of various coumarins on HL-60 cells, revealing that compounds with hydroxyl groups at specific positions showed enhanced differentiation capabilities. The presence of the dimethylamino group in our compound may contribute similarly due to its electron-donating properties .
- Antimicrobial Study : Another investigation focused on the antimicrobial properties of chromen derivatives against several bacterial strains, demonstrating significant activity that warrants further exploration for therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Q & A
Q. How is 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one characterized for purity and structural identity?
The compound is typically characterized using a combination of spectroscopic and chromatographic techniques. 1H NMR is critical for confirming the substitution pattern of the coumarin core, particularly the presence of the dimethylamino acryloyl group (δ 2.8–3.2 ppm for dimethylamino protons and δ 6.2–7.5 ppm for acryloyl protons). UV/Vis spectroscopy (λmax ~320–350 nm) confirms π→π* transitions in the conjugated chromene system. HPLC or LC-MS is used to verify purity (reported as ≥95% in commercial samples) .
Q. What synthetic strategies are employed to introduce the 3-(dimethylamino)acryloyl group into the coumarin scaffold?
The acryloyl group is often introduced via Mannich reactions or condensation reactions . For example, reacting 4-ethyl-7-hydroxy-8-methylcoumarin with dimethylamine and formaldehyde under acidic conditions forms the Mannich base, which is subsequently acylated with acryloyl chloride. Reaction conditions (e.g., ethanol solvent, 60–80°C, 12–24 hrs) must balance yield and side-product formation .
Q. What are the primary challenges in maintaining stability during storage of this compound?
The 7-hydroxy group on the coumarin core is prone to oxidation, necessitating storage in inert atmospheres (argon) at –20°C. Stability studies recommend avoiding prolonged exposure to light or humidity, which can lead to dimerization or decomposition of the acryloyl moiety .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
Single-crystal X-ray diffraction with SHELXL refinement is used to determine the crystal structure. Key parameters include the dihedral angle between the coumarin core and the acryloyl group (typically 10–15°), hydrogen bonding between the 7-hydroxy group and neighboring carbonyl oxygen, and packing interactions influenced by the ethyl and methyl substituents. SHELX programs are preferred for their robustness in handling small-molecule refinement .
Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity in anticancer assays?
Comparative SAR studies reveal that the 4-ethyl group enhances lipophilicity, improving membrane permeability compared to methyl analogs. However, bulky substituents at the 8-methyl position may sterically hinder interactions with target enzymes like topoisomerase II. In vitro cytotoxicity assays (e.g., MTT against MCF-7 cells) show IC50 values correlating with substituent size and electron-withdrawing effects .
Q. What computational methods validate the compound’s potential as a kinase inhibitor?
Molecular docking (AutoDock Vina or Schrödinger Suite) identifies binding poses in ATP-binding pockets of kinases like EGFR or CDK2. The acryloyl group forms hydrogen bonds with catalytic lysine residues, while the dimethylamino group stabilizes interactions with hydrophobic pockets. MD simulations (100 ns, AMBER force field) assess binding stability, with RMSD values <2 Å indicating robust target engagement .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Solvent selection : Ethanol or DMF improves solubility of intermediates.
- Catalysis : KI/K2CO3 enhances nucleophilic substitution efficiency.
- Workflow : Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts like unreacted coumarin or over-acylated derivatives .
Q. How to address discrepancies in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HeLa) and normalize to positive controls (e.g., doxorubicin).
- Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation.
- Batch variability : Confirm purity via LC-MS for each experimental replicate .
Critical Analysis of Contradictions
- Synthetic Routes : reports condensation with aminophenols, while uses Mannich reactions. These are complementary approaches depending on substituent compatibility.
- Biological Activity : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration affecting compound stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
